molecular formula C20H10O2 B1434565 Cyclopenta[fg]tetracene-1,2-dione CAS No. 1334510-66-5

Cyclopenta[fg]tetracene-1,2-dione

Cat. No. B1434565
M. Wt: 282.3 g/mol
InChI Key: AYSSMZWWOZPRMT-UHFFFAOYSA-N
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Description

Cyclopenta[fg]tetracene-1,2-dione is a chemical compound with the molecular formula C20H10O2 . It appears as a deep blue crystal .


Molecular Structure Analysis

The IUPAC name for Cyclopenta[fg]tetracene-1,2-dione is pentacyclo [10.7.1.03,8.09,20.013,18]icosa-1 (19),2,4,6,8,12 (20),13,15,17-nonaene-10,11-dione . The structure can be represented by the SMILES string: C1=CC=C2C (=C1)C=C3C=C4C=CC=CC4=C5C3=C2C (=O)C5=O .


Physical And Chemical Properties Analysis

Cyclopenta[fg]tetracene-1,2-dione is a solid at 20 degrees Celsius . It appears as a dark red to dark purple to dark blue powder or crystal . The elemental analysis shows that it contains 83.00 to 87.00% carbon .

Scientific Research Applications

Synthesis and Structure

Cyclopenta[fg]tetracene-1,2-dione and its derivatives have been a subject of study due to their unique structural properties. Kurata et al. (2005) synthesized an extended quinone derivative, noting its non-planar structure and high-electron affinity, enhanced by its antiaromatic character in certain states (Kurata et al., 2005). Similarly, Coyle et al. (2003) discussed the synthesis and crystal structure of a tetracyclic derivative formed from the condensation reaction of phenanthroline-dione with specific amines, resulting in a non-planar and chiral molecule (Coyle et al., 2003).

Electronic and Optical Properties

Several studies have explored the electronic and optical properties of cyclopenta[fg]tetracene-1,2-dione derivatives. Reiss et al. (2018) synthesized a tetrabromotetraazapentacene derivative, revealing its potential in electron mobility applications (Reiss et al., 2018). Pigot et al. (2019) designed and synthesized push-pull chromophores based on the naphthalene scaffold with 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, demonstrating potential for optoelectronic applications (Pigot et al., 2019).

Catalytic and Intercalation Applications

The use of cyclopenta[fg]tetracene-1,2-dione in catalysis and DNA intercalation has been investigated. Ellis et al. (2003) prepared macrocycle/intercalator adducts with cyclam and anthraquinones, finding significant effects on DNA intercalation (Ellis et al., 2003). Nifant’ev et al. (2019) studied potassium derivatives of heterocycle-annelated cyclopentadienes, noting their potential for practical applications in catalysis (Nifant’ev et al., 2019).

Additional Functional Applications

Cyclopenta[fg]tetracene-1,2-dione derivatives have been explored for various other functional applications. Matsuo et al. (2019) demonstrated luminescent properties in tetracene derivatives synthesized via a Knoevenagel condensation-reduction sequence (Matsuo et al., 2019). Robert et al. (2007) reported a straightforward synthesis of cyclopenta[b]pyridin-2,5-dione, highlighting its potential as a non-glycosidic cardiotonic agent (Robert et al., 2007).

properties

IUPAC Name

pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-19-17-14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)18(16(13)17)20(19)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSSMZWWOZPRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C(=O)C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta[fg]tetracene-1,2-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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